N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide
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Overview
Description
N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, a fluorophenyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of acetic anhydride and pyridine under reflux.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a substitution reaction, where a suitable fluorophenyl halide reacts with the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine intermediate.
Attachment of the Benzyl Group: The final step involves the attachment of the benzyl group to the acetamide moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Benzyl-2-{[9-(4-fluorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their core structure and substituents.
Imidazole Containing Compounds: These compounds have shown potential in various therapeutic applications but differ in their chemical structure and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups and its potential as a CDK2 inhibitor, which sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H17FN6OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-benzyl-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6OS/c23-17-8-6-16(7-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)31-14-20(30)24-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,24,30) |
InChI Key |
GYTOTAZVZCYFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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